molecular formula C6H11NO4 B3386751 2-Acetamido-3-hydroxy-2-methylpropanoic acid CAS No. 7508-94-3

2-Acetamido-3-hydroxy-2-methylpropanoic acid

Cat. No.: B3386751
CAS No.: 7508-94-3
M. Wt: 161.16 g/mol
InChI Key: ZORCAFBRVKRMLT-UHFFFAOYSA-N
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Description

2-Acetamido-3-hydroxy-2-methylpropanoic acid is a chemical compound with the molecular formula C6H11NO4. It is known for its significance in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an acetamido group, a hydroxyl group, and a methyl group attached to a propanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3-hydroxy-2-methylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylserine or its derivatives.

    Acetylation: The hydroxyl group of 2-methylserine is acetylated using acetic anhydride in the presence of a base like pyridine. This step introduces the acetamido group.

    Hydroxylation: The resulting intermediate undergoes hydroxylation to introduce the hydroxyl group at the desired position. This can be achieved using oxidizing agents such as hydrogen peroxide or sodium periodate.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

    Fermentation: Utilizing microbial fermentation processes to produce the compound from natural precursors.

    Chemical Synthesis: Employing large-scale chemical synthesis techniques with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3-hydroxy-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The acetamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Acetamido-3-hydroxy-2-methylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.

    Medicine: Investigated for its therapeutic potential in treating metabolic disorders and as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which 2-Acetamido-3-hydroxy-2-methylpropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: It can act as an inhibitor of certain enzymes involved in metabolic pathways, thereby modulating their activity.

    Signal Transduction: It may influence signal transduction pathways by interacting with receptors or other signaling molecules.

    Metabolic Pathways: It participates in various metabolic pathways, affecting the synthesis and degradation of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-3-hydroxypropanoic acid: Lacks the methyl group present in 2-Acetamido-3-hydroxy-2-methylpropanoic acid.

    2-Acetamido-3-hydroxy-2-ethylpropanoic acid: Contains an ethyl group instead of a methyl group.

    2-Acetamido-3-hydroxy-2-phenylpropanoic acid: Features a phenyl group in place of the methyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its methyl group differentiates it from other similar compounds, influencing its reactivity and interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-acetamido-3-hydroxy-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-4(9)7-6(2,3-8)5(10)11/h8H,3H2,1-2H3,(H,7,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORCAFBRVKRMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50324586
Record name N-Acetyl-2-methylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50324586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7508-94-3
Record name NSC407131
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407131
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Acetyl-2-methylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50324586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-acetamido-3-hydroxy-2-methylpropanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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